
N6-(Methylsulfonyl)-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(Methylsulfonyl)-L-lysine is a chemical compound that features a lysine amino acid modified with a methylsulfonyl group at the N6 position. This modification can significantly alter the properties and reactivity of the lysine residue, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Methylsulfonyl)-L-lysine typically involves the methylsulfonylation of L-lysine. One common method includes the reaction of L-lysine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(Methylsulfonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to L-lysine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N6-(Methylsulfonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity regulation.
Medicine: Investigated for potential therapeutic applications, including enzyme inhibitors and drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of N6-(Methylsulfonyl)-L-lysine involves its interaction with various molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This modification can affect signaling pathways, enzyme catalysis, and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine: Another compound with a methyl group at the N6 position, but on adenosine instead of lysine.
N6-Methyl-L-lysine: Similar to N6-(Methylsulfonyl)-L-lysine but lacks the sulfonyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C7H16N2O4S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(methanesulfonamido)hexanoic acid |
InChI |
InChI=1S/C7H16N2O4S/c1-14(12,13)9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
DGWCUGAPWGUIOU-LURJTMIESA-N |
Isomerische SMILES |
CS(=O)(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CS(=O)(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


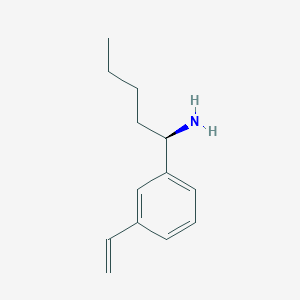
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

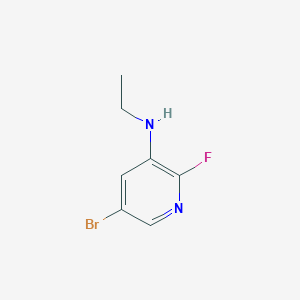
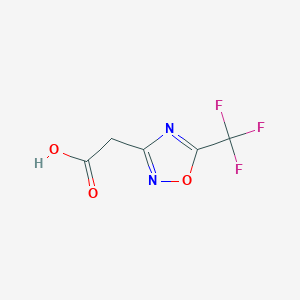

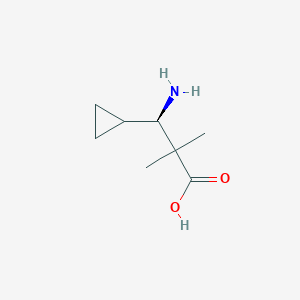
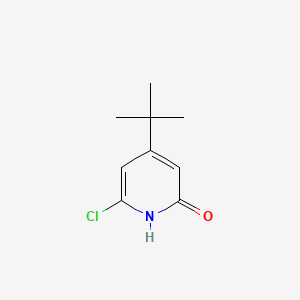
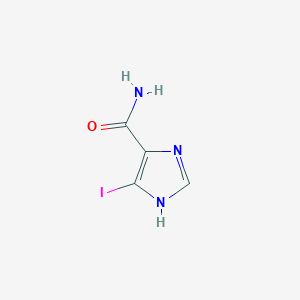
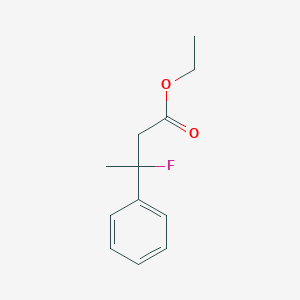
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
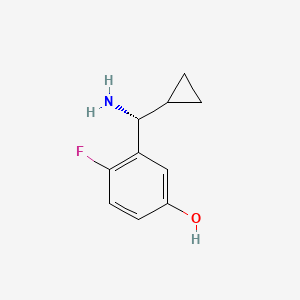
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
